

Physical and chemical properties of 2,6-di-tert-butyl-4-ethylphenol

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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-ethylphenol

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An In-depth Technical Guide to 2,6-di-tert-butyl-4-ethylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-di-tert-butyl-4-ethylphenol**, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

2,6-di-tert-butyl-4-ethylphenol is a sterically hindered phenolic compound. The bulky tert-butyl groups flanking the hydroxyl group are key to its function as a potent antioxidant.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,6-di-tert-butyl-4-ethylphenol[1]
CAS Number	4130-42-1[1]
Molecular Formula	C ₁₆ H ₂₆ O[2]
Molecular Weight	234.38 g/mol [2]
InChI	InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3[1]
InChIKey	BVUXDWXKPROUDO-UHFFFAOYSA-N[1]
SMILES	CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[1]
Synonyms	Ionol 2, 4-Ethyl-2,6-di-tert-butylphenol, Yoshinox 250, Nocrac M 17[1]

Table 2: Physical Properties

Property	Value
Appearance	White to off-white crystalline solid
Melting Point	42 - 47 °C
Boiling Point	272 °C at 760 mmHg
Density	0.9 ± 0.1 g/cm ³
Solubility	Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water.[2]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,6-di-tert-butyl-4-ethylphenol**.

Table 3: Spectroscopic Data

Technique	Key Data
¹ H NMR (CDCl ₃ , 90 MHz)	δ (ppm): 7.00 (s, 2H, Ar-H), 5.00 (s, 1H, -OH), 2.58 (q, 2H, -CH ₂ -), 1.44 (s, 18H, -C(CH ₃) ₃), 1.22 (t, 3H, -CH ₃)[1]
¹³ C NMR (CDCl ₃ , 50.18 MHz)	δ (ppm): 151.69, 135.78, 134.76, 124.28, 34.32, 30.41, 28.75, 15.86[1]
Infrared (IR)	Characteristic peaks for O-H stretching (around 3640 cm ⁻¹), C-H stretching (around 2960 cm ⁻¹), and aromatic C=C stretching (around 1600 cm ⁻¹).
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 234.[2]

Chemical Properties and Applications

The primary application of **2,6-di-tert-butyl-4-ethylphenol** stems from its ability to act as a potent antioxidant.[2]

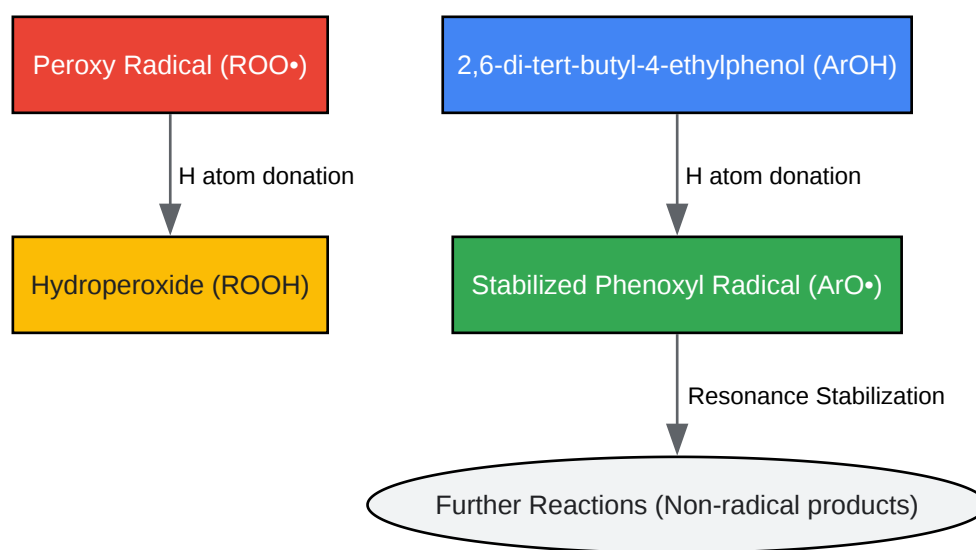
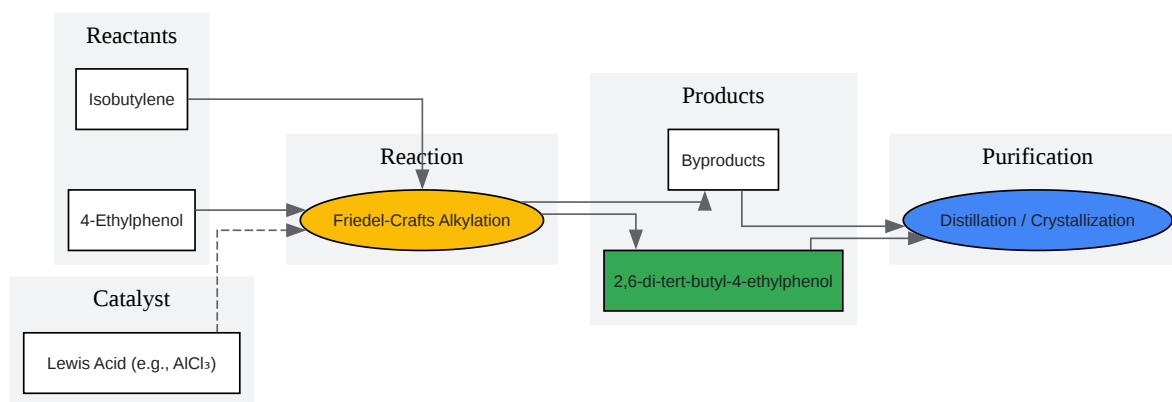
Antioxidant Activity

As a hindered phenolic antioxidant, **2,6-di-tert-butyl-4-ethylphenol** functions as a free radical scavenger. The bulky tert-butyl groups sterically hinder the hydroxyl group, which allows it to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3][4][5] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating further oxidation.[5]

This property makes it a valuable additive in various materials such as plastics, rubbers, lubricants, and fuels to prevent degradation from heat, light, and oxygen exposure.[3]

Synthesis

A common method for the synthesis of hindered phenols like **2,6-di-tert-butyl-4-ethylphenol** is through the Friedel-Crafts alkylation of a less substituted phenol.



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References

- 1. 2,6-Di-tert-butyl-4-ethylphenol | C₁₆H₂₆O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-di-tert-Butyl-4-ethylphenol | 4130-42-1 | FD70708 [biosynth.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 5. partinchem.com [partinchem.com]
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